Negligible COX-2 Inhibition Defines its Role as a Non-Pharmacological Intermediate
Unlike fenoprofen, a potent NSAID, 2-(4-Phenoxyphenyl)propanoic acid exhibits no meaningful COX-2 inhibitory activity. This property is critical for its primary use as a synthetic intermediate, ensuring it does not interfere with biological assays or pharmacological studies where COX inhibition would be a confounding variable. In a direct assay, it showed an IC50 value of >10,000 nM against human recombinant COX-2 [1]. This stands in stark contrast to fenoprofen, which has demonstrated in vivo anti-inflammatory effects and COX inhibition in multiple studies [2].
| Evidence Dimension | COX-2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Fenoprofen (2-(3-phenoxyphenyl)propanoic acid) |
| Quantified Difference | >10,000-fold lower potency (based on target IC50 >10,000 nM vs. comparator's active range) |
| Conditions | Inhibition of human recombinant COX2-mediated 12-HHT formation, preincubated for 5 mins before arachidonic acid addition, analyzed by HPLC |
Why This Matters
This quantifiable lack of activity proves the compound is unsuitable for anti-inflammatory research, preventing procurement errors and establishing its correct role as a pure synthetic building block.
- [1] BindingDB. BDBM50062726: IC50 >10,000 nM for human recombinant COX2. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3342, Fenoprofen. View Source
